molecular formula C12H13NO4 B1621993 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 618070-28-3

1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1621993
Key on ui cas rn: 618070-28-3
M. Wt: 235.24 g/mol
InChI Key: QMNGUAWXPGHDJO-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g, 1.47 mmol) and 2-methoxyaniline (0.495 mL; 4.41 mmol) in ethanol (3 mL). 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid 0.350 g (quantitative) was obtained as a grey solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.495 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:8](=[O:10])[C:5]2([CH2:7][CH2:6]2)[C:4](=[O:11])O1.[CH3:13][O:14][C:15]1[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=1[NH2:17]>C(O)C>[CH3:13][O:14][C:15]1[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=1[N:17]1[CH2:6][CH2:7][CH:5]([C:8]([OH:9])=[O:10])[C:4]1=[O:11]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Step Two
Name
Quantity
0.495 mL
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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